tert-Butyl (2-aminoethyl)(ethyl)carbamate
Overview
Description
The compound tert-Butyl (2-aminoethyl)(ethyl)carbamate is a chemical intermediate that appears to be involved in the synthesis of various biologically active compounds and pharmaceuticals. It is related to a class of compounds that are characterized by the presence of tert-butyl and carbamate groups, which are often used in organic synthesis due to their protective properties and ability to participate in a variety of chemical reactions.
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives can be complex and often involves multiple steps. For instance, tert-Butyl 5-amino-4 ((2-(dimethylamino)ethyl)(methyl)amino)-2methoxyphenyl) carbamate, an important intermediate in the synthesis of the drug omisertinib, is synthesized through acylation, nucleophilic substitution, and reduction from commercially available starting materials, achieving a total yield of 81% . Similarly, di-tert-butyl ethynylimidodicarbonate is used as a β-aminoethyl anion synthetic equivalent, which can be reacted with various organic electrophiles to install ethyleneamine groups, demonstrating its versatility in the synthesis of complex molecules like pyrrolidinoindoline alkaloids .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives is often characterized using spectroscopic methods such as FTIR, 1H, and 13C NMR. X-ray crystallography is also used to determine the crystal and molecular structure, as seen in the characterization of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate derivatives, which exhibit intramolecular hydrogen bonding .
Chemical Reactions Analysis
Tert-butyl carbamate derivatives are reactive and can participate in various chemical reactions. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates act as N-(Boc) nitrone equivalents, reacting with organometallics to yield N-(Boc)hydroxylamines, and can be used as building blocks in organic synthesis . The title compound in is synthesized through a reaction involving tert-butyl 2-(isobutylamino)ethylcarbamate, demonstrating the reactivity of these compounds in forming new chemical bonds.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. For instance, the presence of tert-butyl groups can impart steric bulk, affecting the compound's reactivity and solubility. The carbamate group is a key functional group that can engage in hydrogen bonding, as seen in the crystal structures of various derivatives, which often form hydrogen-bonded chains and layers . The thermal properties, solubility, and stability of these compounds can be studied using techniques like DFT analyses, which provide insights into their behavior under different conditions .
Scientific Research Applications
Synthesis of Complex Organic Compounds : tert-Butyl (2-aminoethyl)(ethyl)carbamate is used as an intermediate in the synthesis of complex organic compounds. For example, it is used in the preparation of various derivatives through reactions like acylation, nucleophilic substitution, and reduction (Zhao et al., 2017).
Metalation and Alkylation Studies : This compound has been studied for its ability to undergo metalation and reaction with electrophiles. Such studies are crucial for understanding and developing new methods in organic synthesis (Sieburth et al., 1996).
Crystallographic Studies : The compound has been characterized through crystallographic studies to understand its structure and properties. This is important for designing molecules with specific physical and chemical properties (Kant et al., 2015).
Synthesis of Protease Inhibitors : It's used in the enantioselective synthesis of protease inhibitors, which are important in pharmaceutical research for developing new drugs (Ghosh et al., 2017).
Development of Novel Glycoconjugates : The compound is used in reactions to produce 2-deoxy-2-amino sugar carbamates, which are useful in generating unnatural glycopeptide building blocks. This application is significant in biochemical research (Henry & Lineswala, 2007).
Asymmetric Syntheses : It is involved in asymmetric syntheses, such as in the preparation of enantiomerically enriched arylglycinols and diamines, which are important in the development of chirally pure pharmaceuticals (O’Brien et al., 1998).
Safety And Hazards
Tert-Butyl (2-aminoethyl)(ethyl)carbamate is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . In case of accidental ingestion, medical help should be sought immediately .
Future Directions
Tert-Butyl (2-aminoethyl)(ethyl)carbamate is provided to early discovery researchers as part of a collection of unique chemicals . It is used for R&D purposes and not for medicinal, household or other uses . The future directions of this compound will likely be influenced by the results of ongoing research and development efforts.
properties
IUPAC Name |
tert-butyl N-(2-aminoethyl)-N-ethylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-5-11(7-6-10)8(12)13-9(2,3)4/h5-7,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCORMRJHUSHORI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30556409 | |
Record name | tert-Butyl (2-aminoethyl)ethylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30556409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-aminoethyl)(ethyl)carbamate | |
CAS RN |
105628-63-5 | |
Record name | tert-Butyl (2-aminoethyl)ethylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30556409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(2-aminoethyl)-N-ethylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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